6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid is an organic compound with the molecular formula C10H15NO4. It appears as a white solid and is recognized for its significant applications in pharmaceutical research, particularly due to its anti-inflammatory and analgesic properties. This compound is utilized in various scientific fields, including chemistry, biology, and medicine, serving as a building block for synthesizing other organic compounds and as a tool for studying biological mechanisms .
This compound is classified under the category of dioxopyrrolidines and is synthesized from 6-aminohexanoic acid through multi-step chemical reactions involving succinic anhydride. The synthesis typically requires specialized organic synthesis laboratory conditions . It is listed in chemical databases such as PubChem, which provides detailed information about its structure and properties.
The synthesis of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid involves several steps:
The synthesis can be summarized in the following reaction scheme:
The molecular structure of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid consists of a hexanoic acid chain attached to a 2,5-dioxopyrrolidine moiety. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is JZPUNXSUQDDCBD-UHFFFAOYSA-N. This structural information allows for the identification of the compound in various chemical databases.
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid can participate in several types of chemical reactions:
These reactions are facilitated by common reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts . The specific products formed depend on the conditions and reagents used in each reaction.
The mechanism of action for 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid primarily relates to its role as a transdermal penetration enhancer. It facilitates the transport of drugs through the skin by altering the lipid structures within the stratum corneum. This action increases membrane fluidity and disrupts lipid packing, thereby enhancing drug permeability . Studies have shown that compounds like this can significantly improve the delivery efficiency of therapeutic agents across biological membranes.
The physical properties of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid include:
Chemical properties involve its ability to undergo various reactions as previously discussed. Its stability under standard laboratory conditions makes it suitable for further chemical modifications .
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid finds extensive applications in several scientific domains:
Systematic Nomenclature and Identifiers:6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid (CAS: 4887-54-1) is a crystalline solid with the molecular formula C₁₀H₁₅NO₄ and a molar mass of 213.23 g/mol. Its IUPAC name explicitly defines the 6-carbon aliphatic chain terminated by a carboxylic acid group and the N-linked 2,5-dioxopyrrolidine (succinimide) ring [5] [7]. Key chemical identifiers include:
Table 1: Nomenclature Variants of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
Identifier Type | Value |
---|---|
IUPAC Name | 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid |
CAS Registry | 4887-54-1 |
Other Names | 6-Maleimidohexanoic acid; HMS2319J11 |
Molecular Formula | C₁₀H₁₅NO₄ |
InChI Key | JZPUNXSUQDDCBD-UHFFFAOYSA-N |
Structural Characteristics:The molecule comprises two distinct domains:
Synthetic Origins and Early Applications:The compound was first synthesized in the late 20th century via a one-step reaction between 6-aminohexanoic acid and succinic anhydride. This method, optimized using Schwenk and Papa’s protocols, achieved yields exceeding 82% [4] [5]. Initial interest focused on its utility as a linker for drug conjugation due to the electrophilic succinimide ring’s reactivity with nucleophilic residues (e.g., cysteine thiols) and the carboxylic acid’s capacity for esterification or amidation [7].
Evolution in Pharmaceutical Research:By the 2000s, researchers recognized its potential as a precursor for transdermal penetration enhancers. Czech research groups (e.g., VFU Brno) pioneered its incorporation into esters like alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopiperidin-1-yl)hexanoates. These derivatives outperformed oleic acid in enhancing theophylline permeation, linking the compound’s structure to enhanced drug delivery [4]. Key milestones include:
Table 2: Key Synthetic Intermediates Derived from 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
Intermediate | Application | Reference |
---|---|---|
Ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate | Precursor for ester derivatives | [4] |
Alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoate | Transdermal penetration enhancer | [4] |
N-Succinimidyl-6-maleimidohexanoate | Heterobifunctional protein crosslinker | [6] |
Role in Constructing Bioactive Hybrids:The compound exemplifies a heterocyclic-acid hybrid, merging the reactivity of a cyclic imide with the versatility of an aliphatic carboxylic acid. This duality enables:
Mechanistic Insights:In penetration enhancers, esters derived from this compound disrupt the stratum corneum lipid matrix via:
Impact on Molecular Design:The compound’s scaffold inspired structurally related enhancers like 6-[(C₁₀–C₁₃)-alkyl-2,5-dioxopyrrolidin-1-yl]hexanoic acid (Tetra-PSCA), though regulatory scrutiny of such derivatives has increased due to toxicity concerns [8]. Its modularity supports diverse applications, including:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: